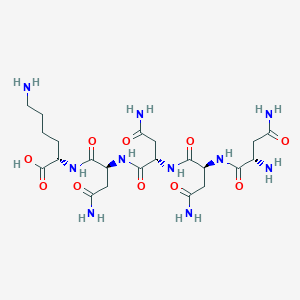
2-Ethyl-3,4-diphenyl-4H-1,4-benzothiazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-3,4-diphenyl-4H-1,4-benzothiazine is a heterocyclic compound that belongs to the benzothiazine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound consists of a benzene ring fused to a thiazine ring, with ethyl and phenyl substituents at specific positions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-3,4-diphenyl-4H-1,4-benzothiazine typically involves the cyclization of substituted 2-aminobenzenethiols with β-ketoesters. This reaction is carried out under controlled conditions to ensure the formation of the desired benzothiazine ring system . The reaction conditions often include the use of a base such as triethylamine and solvents like ethanol or methanol.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green synthesis methods are being explored to minimize the environmental impact of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethyl-3,4-diphenyl-4H-1,4-benzothiazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazine ring to a dihydrothiazine derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzothiazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse benzothiazine derivatives .
Applications De Recherche Scientifique
2-Ethyl-3,4-diphenyl-4H-1,4-benzothiazine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mécanisme D'action
The mechanism of action of 2-Ethyl-3,4-diphenyl-4H-1,4-benzothiazine involves its interaction with various molecular targets and pathways. The compound can form hydrogen bonds and π-π interactions with biological targets, influencing their activity. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby modulating biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
4H-3,1-Benzothiazin-4-ones: These compounds share a similar benzothiazine ring system but differ in their substituents and biological activities.
1,2,4-Benzothiadiazine-1,1-dioxide: This compound has a similar heterocyclic structure but contains additional nitrogen and oxygen atoms, leading to different chemical and biological properties.
Uniqueness
2-Ethyl-3,4-diphenyl-4H-1,4-benzothiazine is unique due to its specific substituents, which confer distinct chemical reactivity and biological activity. Its ethyl and phenyl groups enhance its stability and make it a versatile compound for various applications in research and industry .
Propriétés
Numéro CAS |
823801-91-8 |
|---|---|
Formule moléculaire |
C22H19NS |
Poids moléculaire |
329.5 g/mol |
Nom IUPAC |
2-ethyl-3,4-diphenyl-1,4-benzothiazine |
InChI |
InChI=1S/C22H19NS/c1-2-20-22(17-11-5-3-6-12-17)23(18-13-7-4-8-14-18)19-15-9-10-16-21(19)24-20/h3-16H,2H2,1H3 |
Clé InChI |
XWFQPDHAZPCPPM-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(N(C2=CC=CC=C2S1)C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Boranamine, 1-[4-(dimethylamino)phenyl]-N,N-bis(1-methylethyl)-](/img/structure/B14231380.png)

![N-[1-(4-Methoxyphenyl)prop-2-en-1-yl]-4-methylbenzene-1-sulfonamide](/img/structure/B14231389.png)

![Diethyl [(2,6-difluorophenyl)methyl]propanedioate](/img/structure/B14231392.png)
![3-Methyl-N-{[4-(pyridin-2-yl)piperidin-1-yl]methyl}benzamide](/img/structure/B14231395.png)




![3-({2-[(Heptan-2-yl)amino]ethyl}amino)propan-1-ol](/img/structure/B14231445.png)
![4-Quinolinamine, N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-(4-methylphenyl)-](/img/structure/B14231453.png)
![4-[3,5-Bis(trifluoromethyl)phenoxy]benzaldehyde](/img/structure/B14231463.png)

